molecular formula C30H30ClN B13845377 N-Cinnamyl Naftifine Chloride

N-Cinnamyl Naftifine Chloride

Cat. No.: B13845377
M. Wt: 440.0 g/mol
InChI Key: SHQQHRUPQWRKPZ-OYJDLGDISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cinnamyl Naftifine Chloride typically involves the following steps:

    Starting Materials: The synthesis begins with cinnamyl alcohol and 1-chloromethyl naphthalene.

    Chlorination: Cinnamyl alcohol is chlorinated using a chlorinating agent to form cinnamyl chloride.

    Substitution Reaction: The cinnamyl chloride undergoes a substitution reaction with N-methyl-1-naphthylmethylamine to form the intermediate product.

    Formation of the Final Product: The intermediate product is then reacted with hydrochloric acid to form this compound

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves continuous reactions without the need for intermediate purification, which simplifies the operation and improves yield and production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cinnamyl Naftifine Chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-Cinnamyl Naftifine Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cinnamyl Naftifine Chloride is similar to that of naftifine. It interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase. This inhibition leads to decreased sterol levels, particularly ergosterol, and an accumulation of squalene in fungal cells, disrupting their cell membrane integrity and leading to cell death .

Properties

Molecular Formula

C30H30ClN

Molecular Weight

440.0 g/mol

IUPAC Name

methyl-(naphthalen-1-ylmethyl)-bis[(E)-3-phenylprop-2-enyl]azanium;chloride

InChI

InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+;

InChI Key

SHQQHRUPQWRKPZ-OYJDLGDISA-M

Isomeric SMILES

C[N+](CC1=CC=CC2=CC=CC=C12)(C/C=C/C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.[Cl-]

Canonical SMILES

C[N+](CC=CC1=CC=CC=C1)(CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.[Cl-]

Origin of Product

United States

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